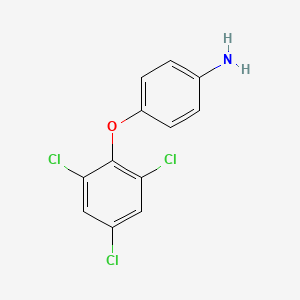

2,4,6-Trichlorophenyl-4'-aminophenyl ether

説明

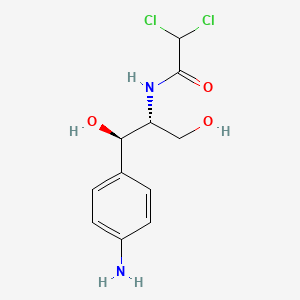

Molecular Structure Analysis

The molecular structure of 2,4,6-Trichlorophenyl-4’-aminophenyl ether consists of a phenyl ring substituted with three chlorine atoms and an ether linkage to another phenyl ring substituted with an amino group.科学的研究の応用

Synthesis of Heterocyclic Compounds

Amino-chlornitrofen: has been utilized in the synthesis of 2-anilinopyrimidines , a class of heterocyclic compounds. These compounds are synthesized through aromatic nucleophilic substitution under microwave conditions, which has proven to be more efficient than conventional heating methods . The substituents significantly influence the reaction’s course and efficiency, demonstrating the compound’s versatility in creating novel derivatives with potential bioactivity.

Wastewater Treatment

In environmental science, Amino-chlornitrofen plays a role in the treatment of aniline-containing wastewater. Electrochemical oxidation processes using Ti/RuO2 as the anode have been employed to degrade wastewater containing aniline derivatives. The process parameters, such as electrolyte composition and current density, are crucial for optimizing the degradation efficiency .

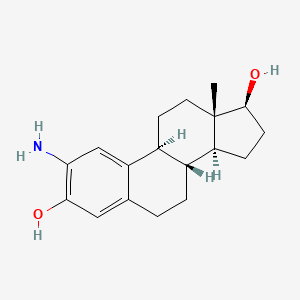

Endocrine Disruption Studies

Amino-chlornitrofen: has been studied for its effects on androgen and estrogen receptor activities. Research indicates that both Chlornitrofen and its amino derivative may act as endocrine disruptors, affecting AR and ER in humans and other animals. This has significant implications for understanding the environmental impact of such compounds on wildlife and human health .

Pesticide Residue Analysis

The compound is also relevant in analytical chemistry, particularly in the simultaneous determination of pesticides in river water. Techniques like stir bar sorptive extraction and thermal desorption-gas chromatography-mass spectrometry (GC-MS) have been used to detect and quantify the presence of Amino-chlornitrofen among other pesticides .

Cytotoxicity and Porphyrinogenic Effects

Studies have been conducted on the cytotoxic and porphyrinogenic effects of diphenyl ethers, including Amino-chlornitrofen . These compounds have been shown to inhibit protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which is crucial for understanding their toxicological profiles .

Antimicrobial and Preservative Uses

While not directly related to Amino-chlornitrofen , its structural analog, 2,4,6-Trichlorophenol , has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative. This suggests potential areas of application for Amino-chlornitrofen in similar fields, given its structural and chemical properties .

将来の方向性

特性

IUPAC Name |

4-(2,4,6-trichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIXMXKRLYKJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73166-60-6 (hydrochloride) | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20180919 | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

CAS RN |

26306-61-6 | |

| Record name | 4-(2,4,6-Trichlorophenoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26306-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary degradation products of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil?

A1: Research by [] indicates that the degradation of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil, under both oxidative (aerobic) and reductive (anaerobic) conditions, leads to several key products:

Q2: How does the degradation rate of 2,4,6-Trichlorophenyl-4'-aminophenyl ether differ under oxidative and reductive conditions in flooded soil?

A2: [] found a significant difference in the degradation rate depending on the redox potential of the flooded soil:

Q3: What happens to a significant portion of the 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil shortly after application?

A3: A large portion of the radioactivity from the applied 2,4,6-Trichlorophenyl-4'-aminophenyl ether becomes strongly adsorbed to the soil within a few days, becoming unextractable with organic solvents. This phenomenon is attributed to the formation of complexes between the amino derivative of the compound and soil constituents. []

Q4: How does the accumulation and metabolism of 2,4,6-Trichlorophenyl-4'-aminophenyl ether differ between carp and the soil environment?

A4: While the provided abstracts [, ] do not offer specifics on the accumulation and metabolism of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in carp, they highlight an interesting research avenue. Comparing the metabolic pathways and accumulation patterns in carp with those observed in soil environments can provide valuable insights into the compound's behavior in different biological systems. Further investigation into these studies is recommended for a comprehensive understanding.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)

![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)